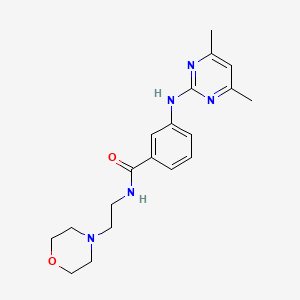![molecular formula C15H16N6O B10999680 N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide](/img/structure/B10999680.png)
N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an imidazole ring, a pyridine ring, and a pyrazole ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and pyrazole intermediates, followed by their coupling with the pyridine derivative. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the formation of the carboxamide group through the reaction with an appropriate amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(2-pyridyl)-1H-pyrazole-5-carboxamide
- **N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(4-pyridyl)-1H-pyrazole-5-carboxamide
Uniqueness
N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C15H16N6O |
|---|---|
Molecular Weight |
296.33 g/mol |
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H16N6O/c1-11-17-5-7-21(11)8-6-18-15(22)14-9-13(19-20-14)12-3-2-4-16-10-12/h2-5,7,9-10H,6,8H2,1H3,(H,18,22)(H,19,20) |
InChI Key |
YQGKWDHBQJBJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CC(=NN2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B10999597.png)
![Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10999600.png)


![N-[3-(acetylamino)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10999620.png)

![N-(4-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10999637.png)
![methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10999639.png)
![2-[3-(1H-indol-3-yl)propyl]-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10999662.png)
![methyl 2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B10999663.png)
![2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B10999671.png)
![1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B10999678.png)
![2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B10999682.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10999688.png)
